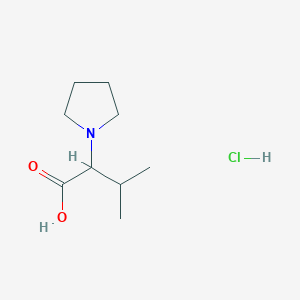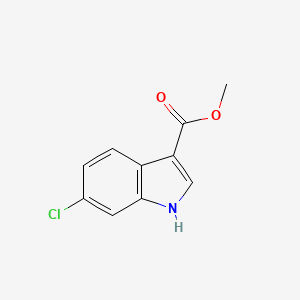
methyl 6-chloro-1H-indole-3-carboxylate
概要
説明
“Methyl 6-chloro-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 921194-97-0 . It has a molecular weight of 209.63 .
Synthesis Analysis
Indole-containing small molecules have been reported to have diverse pharmacological activities . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8ClNO2/c1-14-10 (13)8-5-12-9-4-6 (11)2-3-7 (8)9/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a sealed container in a dry room .科学的研究の応用
Chemical Synthesis and Derivatives
- Methyl 6-chloro-1H-indole-3-carboxylate derivatives have been explored for their potential in chemical synthesis. For instance, various derivatives have been synthesized and evaluated for antimicrobial and anticancer potential, showcasing the versatility of this compound in medicinal chemistry (Sharma et al., 2012).
- Additionally, the compound has been used as a key intermediate in the synthesis of different molecular structures, such as indole carboxylate derivatives. This demonstrates its significance in the synthesis of complex organic compounds (Akbari & Faryabi, 2023).
Molecular Structure and Properties
- Detailed studies have been conducted to understand the molecular structure and properties of this compound derivatives. For example, research on the electronic structure, hydrogen bonding, and solvent effects has been carried out using various analytical methods, such as density functional theory and spectroscopic analysis (Srivastava et al., 2017).
Potential in Drug Development
- The compound's derivatives have shown promise in drug development, particularly in the context of anti-cancer and anti-inflammatory treatments. For instance, new derivatives have been synthesized and their structures characterized, leading to insights into potential antitumor activity (Niemyjska et al., 2012).
Applications in Organic Chemistry
- The compound has also been employed in organic chemistry for the synthesis of conformationally constrained tryptophan derivatives, indicating its utility in peptide and peptoid conformation studies (Horwell et al., 1994).
- It serves as a critical building block in various organic synthesis processes, demonstrating its significance in creating novel chemical entities.
Safety and Hazards
将来の方向性
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . This suggests that “methyl 6-chloro-1H-indole-3-carboxylate” and similar compounds may have potential applications in drug development.
作用機序
Target of Action
Methyl 6-chloro-1H-indole-3-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These interactions can inhibit or enhance the activity of the target, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication pathways . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can induce a wide range of molecular and cellular changes.
特性
IUPAC Name |
methyl 6-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPVYZOPRHZKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677728 | |
| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921194-97-0 | |
| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyl 6-chloro-1H-indole-3-carboxylate interact with Acanthamoeba castellanii Neff and what are the downstream effects?
A1: The research suggests that this compound exhibits amoebicidal activity against Acanthamoeba castellanii Neff. While the exact mechanism of action is not fully elucidated in the paper, the study indicates that this compound likely induces programmed cell death in the amoeba through mitochondrial dysfunction. [] This suggests that the compound may interfere with the mitochondria's crucial role in energy production, ultimately leading to cell death. Further investigation is needed to determine the precise molecular targets and pathways involved.
Q2: What is the structure-activity relationship (SAR) observed for the indole analogs tested against Acanthamoeba castellanii Neff, particularly highlighting the role of the chlorine atom in this compound?
A2: The study identified eight indole analogs, including this compound, with inhibitory activity against Acanthamoeba castellanii Neff. The SAR analysis suggested that a carboxyl group at the C-3 position and the presence of halogens, like chlorine or fluorine, enhance the amoebicidal activity. [] Specifically, the chlorine atom in this compound likely increases its lipophilicity, improving its ability to penetrate the amoeba's cell membrane and exert its effect. This highlights the importance of halogen substitutions in optimizing the compound's activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1421623.png)
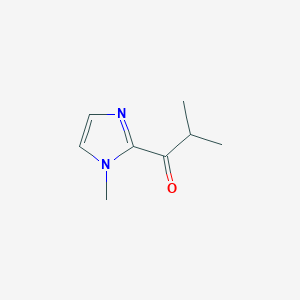
![2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B1421626.png)

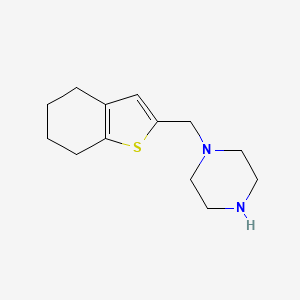
![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)


![2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1421635.png)
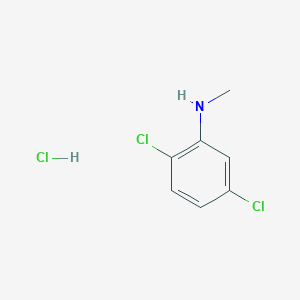
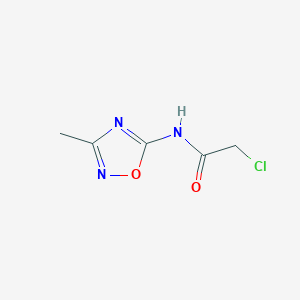
![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B1421643.png)
